

Application Notes and Protocols: Oral Administration of AV5124 in BALB/c Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

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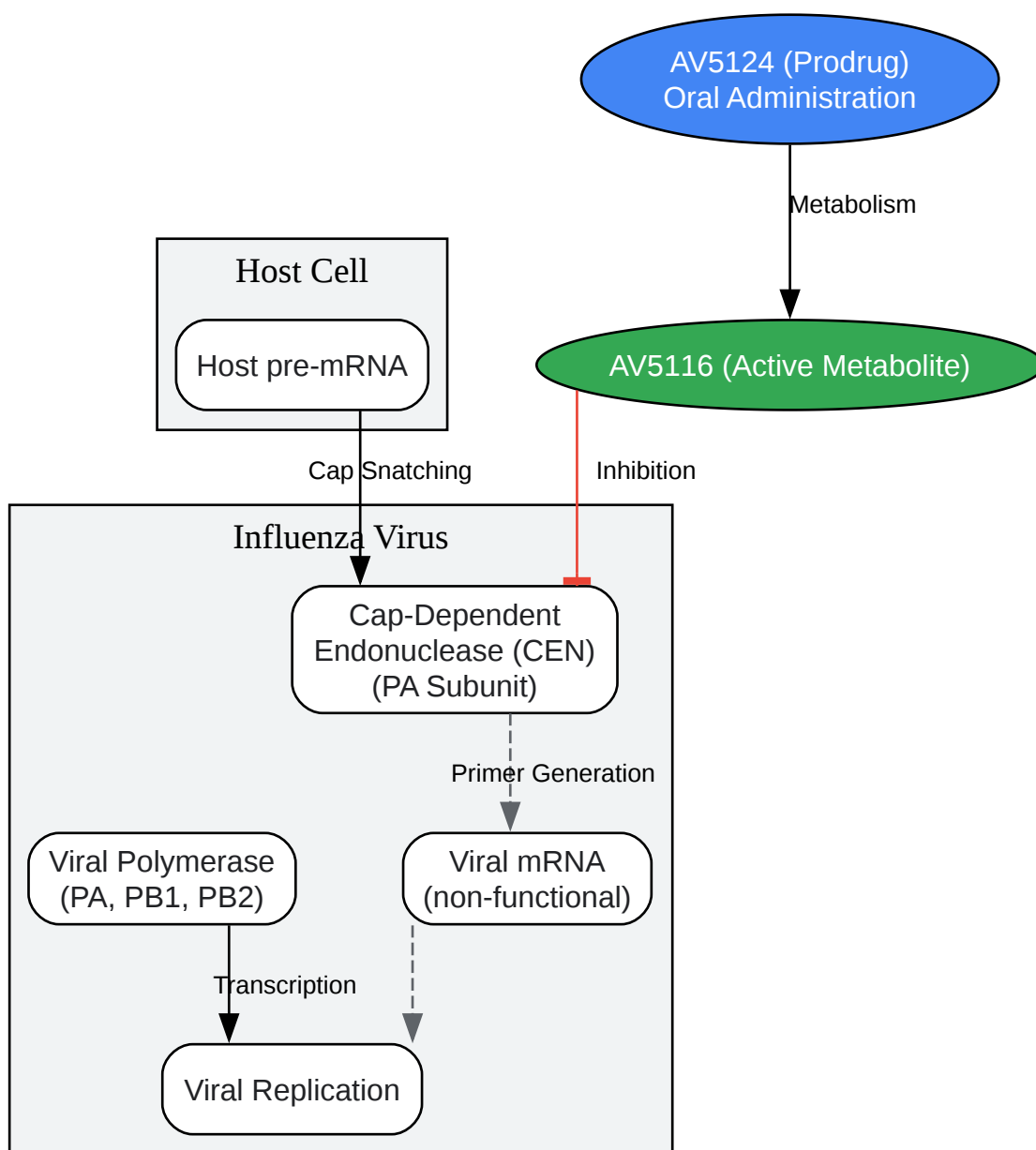
For Researchers, Scientists, and Drug Development Professionals

Introduction

AV5124 is a novel antiviral agent, a structural analogue of the influenza virus endonuclease inhibitor baloxavir. It functions as a prodrug, converting to its active metabolite, AV5116, which targets the cap-dependent endonuclease (CEN) of the influenza virus polymerase acidic (PA) subunit. This inhibition is crucial for preventing viral gene transcription and replication. These application notes provide detailed protocols and summarized data from preclinical studies involving the oral administration of **AV5124** in a BALB/c mouse model of influenza A virus infection.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

AV5124's active metabolite, AV5116, inhibits the cap-dependent endonuclease activity of the influenza virus polymerase. This enzyme is essential for the virus to "snatch" 5' capped RNA fragments from host pre-mRNAs, which are then used as primers for the transcription of viral mRNAs. By blocking this process, AV5116 effectively halts viral replication.



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Figure 1: Mechanism of action of **AV5124** via inhibition of cap-dependent endonuclease.

Experimental Data

Efficacy of Oral **AV5124** in Influenza A (H1N1)pdm09 Infected BALB/c Mice

The protective efficacy of **AV5124** was evaluated in BALB/c mice lethally challenged with the A(H1N1)pdm09 influenza virus.[1] The compound was administered orally at two different dose

levels.

Table 1: Survival Rate of Infected BALB/c Mice Treated with Oral **AV5124**^{[1][2]}

Treatment Group	Dose (mg/kg)	Administration Schedule	Survival Rate (%)
AV5124	20	Twice, immediately and 12h post-infection	60
AV5124	50	Twice, immediately and 12h post-infection	100
Vehicle Control	-	Same as test compounds	0

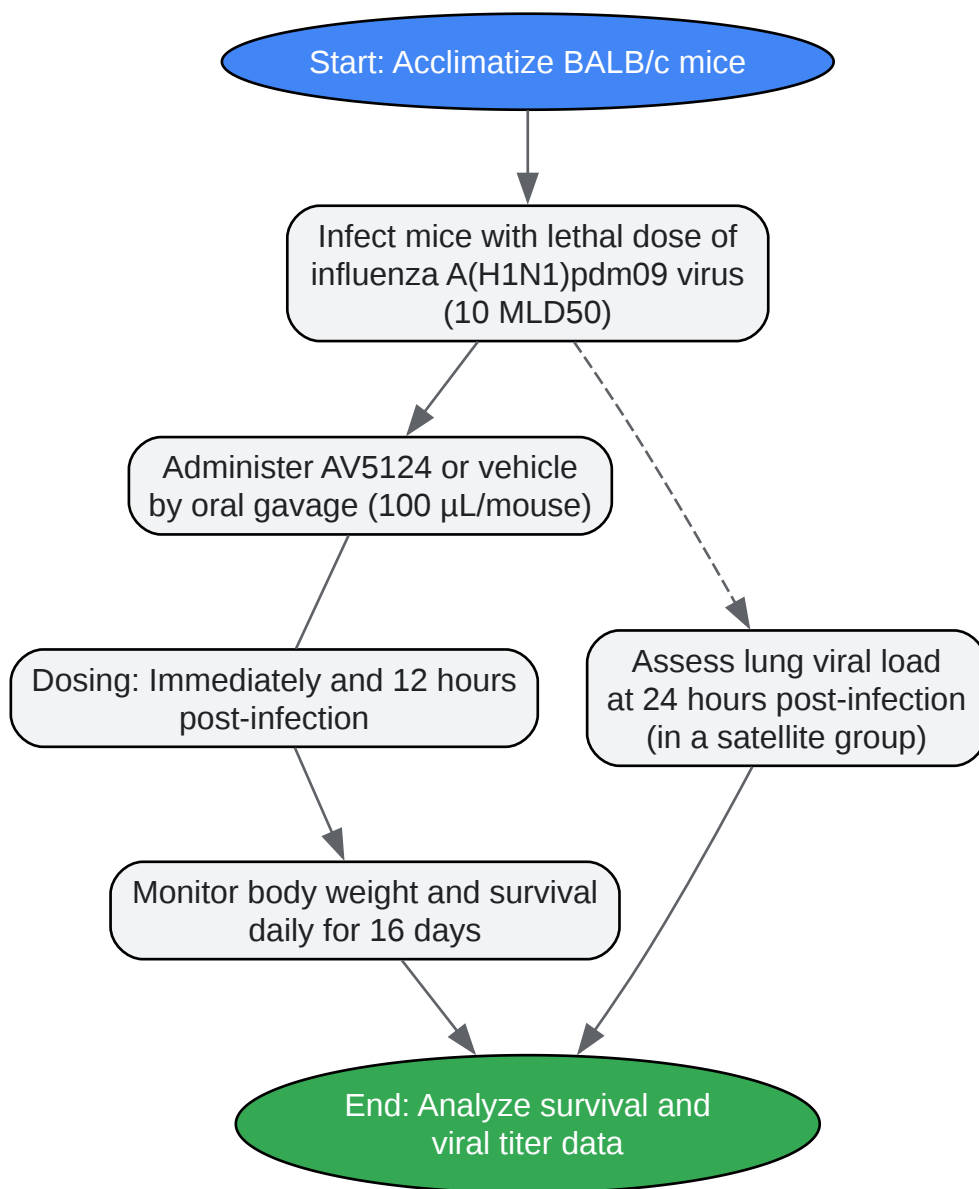
Table 2: Viral Load in Lungs of Infected BALB/c Mice Treated with Oral **AV5124**^[1]

Treatment Group	Dose (mg/kg)	Time Point	Outcome
AV5124	20	24h post-infection	Complete inhibition of virus replication
AV5124	50	24h post-infection	Complete inhibition of virus replication

Protocols

In Vivo Efficacy Study of Oral **AV5124**

This protocol outlines the methodology for assessing the protective efficacy of **AV5124** in a lethal influenza A virus challenge model in BALB/c mice.^[1]



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Figure 2: Workflow for in vivo efficacy testing of **AV5124** in BALB/c mice.

1. Animal Model:

- Species: BALB/c mice.[1]
- Sex: Female (typically used in influenza studies, though not explicitly stated in the primary reference for this specific experiment).[3][4]
- Age: 6-8 weeks.[5]

- Acclimatization: Acclimatize animals for a minimum of 72 hours before the start of the experiment.

2. Materials:

- **AV5124** compound.
- Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC).[\[1\]](#)
- Influenza A/California/04/2009 (H1N1)pdm09 virus, mouse-adapted.[\[1\]](#)
- Oral gavage needles.
- Standard animal housing and personal protective equipment.

3. Experimental Procedure:

- Virus Challenge:
 - Anesthetize mice lightly (e.g., with isoflurane).
 - Inoculate mice intranasally with a lethal dose (e.g., 10 MLD₅₀) of the influenza virus suspension.[\[1\]](#)
- Drug Preparation and Administration:
 - Prepare a suspension of **AV5124** in 0.5% HPMC to achieve the desired concentrations (e.g., for 20 mg/kg and 50 mg/kg doses).[\[1\]](#)
 - Prepare a vehicle control group with 0.5% HPMC only.
 - Administer the prepared suspensions or vehicle control by oral gavage (100 µL per mouse).[\[1\]](#)
- Dosing Schedule:
 - Administer the first dose immediately after virus inoculation.[\[1\]](#)
 - Administer the second dose 12 hours after the first dose.[\[1\]](#)

- Monitoring and Endpoints:

- Survival and Body Weight: Monitor the animals daily for 16 days for survival and record body weight changes. Euthanize animals that lose a predetermined percentage of their initial body weight (e.g., >20-25%) as per IACUC guidelines.[1][6]
- Viral Load Assessment: In a separate cohort of animals, collect lung tissues at 24 hours post-infection to determine viral titers by methods such as TCID₅₀ assay or qPCR.[1]

4. Data Analysis:

- Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
- Compare body weight changes between groups using appropriate statistical tests (e.g., ANOVA).
- Compare viral titers between groups using t-tests or ANOVA on log-transformed data.

Summary and Conclusions

AV5124, administered orally, demonstrates significant protective efficacy in BALB/c mice infected with a lethal dose of influenza A(H1N1)pdm09 virus.[1] A dose of 50 mg/kg provided 100% protection against mortality.[1][2] Furthermore, **AV5124** effectively inhibited virus replication in the lungs at doses of both 20 and 50 mg/kg.[1] These findings highlight **AV5124** as a promising candidate for further development as an anti-influenza therapeutic.[7][8] The protocols and data presented here provide a foundational framework for researchers planning to conduct similar preclinical evaluations.

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- To cite this document: BenchChem. [Application Notes and Protocols: Oral Administration of AV5124 in BALB/c Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568406#oral-administration-of-av5124-in-balb-c-mice]

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